![molecular formula C17H23N3O3S B2443260 1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886923-81-5](/img/structure/B2443260.png)
1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AEBS, and it has been synthesized using different methods. The purpose of
Applications De Recherche Scientifique
AEBS has been used in various scientific research applications, including as a fluorescent probe for the detection of proteins and enzymes. It has also been used as a ligand for the synthesis of metal complexes. Additionally, AEBS has been used in the development of biosensors for the detection of biomolecules.
Mécanisme D'action
The exact mechanism of action of AEBS is not fully understood. However, it has been suggested that the compound interacts with proteins and enzymes through covalent binding, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
AEBS has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, AEBS has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AEBS in lab experiments is its high sensitivity and specificity for the detection of proteins and enzymes. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity.
Orientations Futures
There are several future directions for the use of AEBS in scientific research. One potential application is in the development of biosensors for the detection of disease biomarkers. Additionally, AEBS could be used in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of AEBS and its potential applications in various fields.
Conclusion:
In conclusion, 1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a chemical compound that has potential applications in various scientific research fields. It has been synthesized using different methods and has been shown to have a range of biochemical and physiological effects. While there are advantages and limitations to using AEBS in lab experiments, there are several future directions for its use in the development of biosensors and new drugs.
Méthodes De Synthèse
1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone has been synthesized using different methods, including the reaction of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanamine with 1-bromoheptane in the presence of a base. Another method involves the reaction of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanamine with 1-chloroheptane in the presence of a base. These methods have been successful in producing the AEBS compound.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(2-ethylsulfonylbenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-2-24(22,23)17-18-14-9-5-6-10-15(14)20(17)13-16(21)19-11-7-3-4-8-12-19/h5-6,9-10H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKPPSVHCDEUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



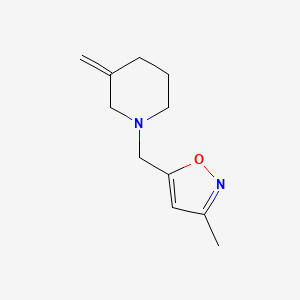

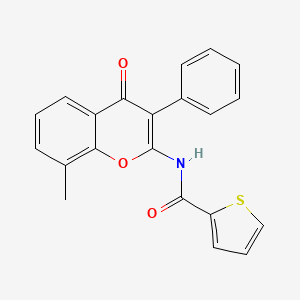
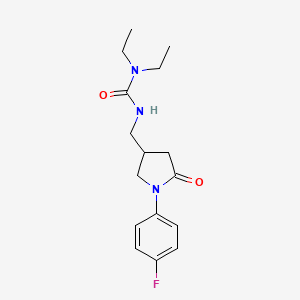
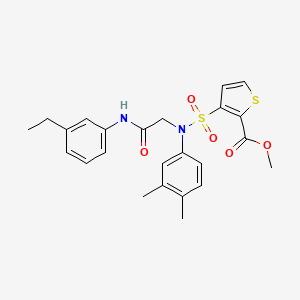
acetate](/img/structure/B2443193.png)

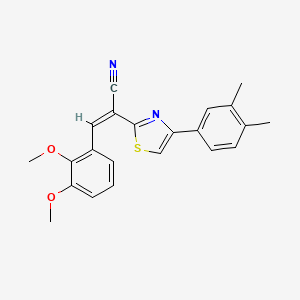
![tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B2443197.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2443198.png)
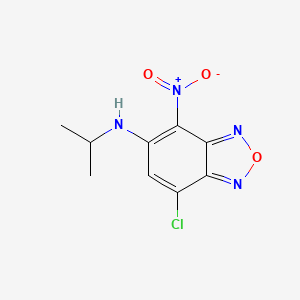
![3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2443200.png)